A Comprehensive Technical Guide to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
A Comprehensive Technical Guide to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is not extensively available in public literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust predictive profile and practical methodologies for its synthesis and characterization. All protocols and predicted data require experimental validation.
Introduction and Strategic Overview
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is an aromatic ketone with a molecular architecture that suggests significant potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Its structure, featuring a propiophenone core with a carboethoxy substituent on one phenyl ring and a dimethylphenyl group on the other, presents multiple sites for chemical modification, making it an attractive candidate for the development of novel therapeutic agents and functional materials.
Propiophenone derivatives are known to be valuable intermediates in the synthesis of various pharmaceuticals, including central nervous system agents and anti-inflammatory drugs.[1] The presence of the trifluoromethyl group in some propiophenone derivatives, for instance, is a known strategy to enhance metabolic stability and binding affinity of drug candidates.[2] While not containing a trifluoromethyl group, the specific substitution pattern of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone offers a unique combination of steric and electronic properties that could be exploited in drug design.
This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route with detailed mechanistic insights, and a suite of analytical protocols for the structural elucidation and purity assessment of this compound. By leveraging data from its structural isomers and the broader class of substituted propiophenones, we aim to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this novel molecule.
Predicted Physicochemical Properties and Comparative Analysis
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While experimental data for the target compound is scarce, we can predict its properties based on its structure and compare them with its known isomers.
Table 1: Predicted Physicochemical Properties of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone and its Known Isomers
| Property | 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (Predicted) | 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone[3] | 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone[4] | 3'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone[5] | 3'-carboethoxy-3-(2,4-dimethylphenyl)propiophenone[6] | 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone[7] |
| CAS Number | Not available | 898769-20-5 | 898794-94-0 | 898754-52-4 | 898793-73-2 | 898780-35-3 |
| Molecular Formula | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų |
| Predicted LogP | ~4.3 | ~4.3 | 4.29564[4] | ~4.3 | ~4.3 | ~4.3 |
| Hydrogen Bond Donors | 0 | 0 | 0[4] | 0 | 0 | 0[7] |
| Hydrogen Bond Acceptors | 3 | 3 | 3[4] | 3 | 3 | 3[7] |
| Rotatable Bonds | 6 | 6 | 6[4] | 6 | 6 | 6[7] |
Synthesis and Mechanistic Insights: A Proposed Route
The most direct and classical approach to synthesizing substituted propiophenones is through the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A plausible two-step synthesis for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is outlined below:
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Step 1: Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride. This can be achieved by reacting 3-(2,3-dimethylphenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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Step 2: Friedel-Crafts Acylation. The resulting 3-(2,3-dimethylphenyl)propanoyl chloride is then reacted with ethyl benzoate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[4] In the proposed synthesis, the Lewis acid (AlCl₃) coordinates to the chlorine atom of the propanoyl chloride, facilitating its departure and the formation of the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of ethyl benzoate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The carboethoxy group of ethyl benzoate is a deactivating, meta-directing group, which would favor the acylation at the 3' position.
Caption: Proposed two-step synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Detailed Experimental Protocol (Predictive)
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Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride:
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To a solution of 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2,3-dimethylphenyl)propanoyl chloride, which can be used in the next step without further purification.
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Friedel-Crafts Acylation:
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To a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C, add a solution of ethyl benzoate (1.0 eq) in DCM dropwise.
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Stir the mixture for 15 minutes, then add a solution of the crude 3-(2,3-dimethylphenyl)propanoyl chloride in DCM dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Structural Elucidation and Analytical Workflow
The definitive characterization of the synthesized 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone requires a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. - Ethyl ester protons: quartet (~4.4 ppm, 2H) and triplet (~1.4 ppm, 3H). - Propiophenone chain protons: two triplets (~3.3 ppm and ~3.0 ppm, 2H each). - Dimethyl protons: two singlets (~2.3 ppm and ~2.2 ppm, 3H each). |
| ¹³C NMR | - Two carbonyl carbons: ketone (~198 ppm) and ester (~165 ppm). - Aromatic carbons in the range of 125-140 ppm. - Ethyl ester carbons: ~61 ppm and ~14 ppm. - Aliphatic carbons of the propiophenone chain: ~38 ppm and ~30 ppm. - Methyl carbons: ~20 ppm and ~15 ppm. |
| IR (cm⁻¹) | - Aromatic C-H stretch: ~3050-3100. - Aliphatic C-H stretch: ~2850-3000. - Ketone C=O stretch: ~1685. - Ester C=O stretch: ~1720. - C-O stretch: ~1250-1300. |
| Mass Spec (EI) | - Predicted M⁺ peak at m/z = 310.15. - Characteristic fragmentation patterns corresponding to the loss of the ethyl group, carboethoxy group, and cleavage of the propiophenone chain. |
Analytical Workflow for Purity and Identity Confirmation
A systematic workflow is crucial for ensuring the quality of the synthesized compound.
Caption: Analytical workflow for the purification and characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
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Instrumentation: HPLC system with a UV detector.
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Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Predicted Reactivity and Potential Applications
The chemical reactivity of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is dictated by its three main functional components: the ketone, the ester, and the two substituted aromatic rings.
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Ketone Group: The carbonyl group is susceptible to nucleophilic addition and reduction reactions.[5] Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
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Ester Group: The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.
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Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.
Given its structural features, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The propiophenone scaffold is present in a number of approved drugs and biologically active compounds.[1] The specific substitution pattern of the target molecule could lead to derivatives with novel pharmacological profiles.
Conclusion
While direct experimental data on 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is limited, a comprehensive profile can be constructed based on the well-established chemistry of its structural analogs and the principles of organic synthesis and analysis. This guide provides a robust framework for its synthesis via Friedel-Crafts acylation and its thorough characterization using modern analytical techniques. The predictive data and detailed protocols herein are intended to empower researchers to explore the potential of this novel compound in their scientific endeavors, with the understanding that experimental validation is a critical next step.
References
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LookChem. Propiophenone. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Available from: [Link]
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